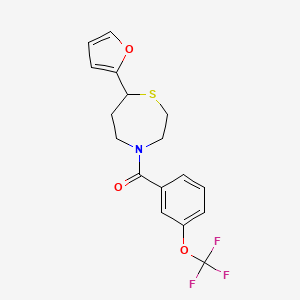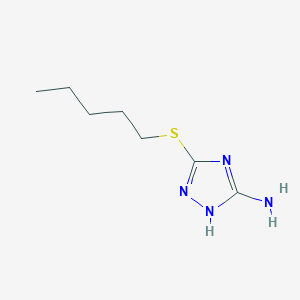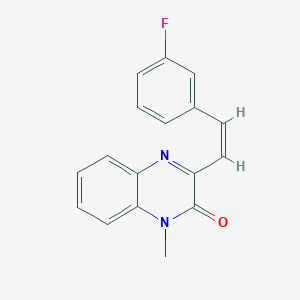![molecular formula C7H4F3N3 B2847461 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1211589-93-3](/img/structure/B2847461.png)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives generally involve the introduction of TFMP groups within the structures of other molecules . This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Biological Evaluation
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine and its derivatives have been explored for their potential in various scientific research fields, particularly in the synthesis of novel compounds and evaluation of their biological activities.
Synthesis of Novel Compounds : A study by Nagender et al. (2014) described the synthesis of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives from 6-trifluoromethylpyridine-2(1H)one. These compounds were then evaluated for their cytotoxicity against several human cancer cell lines, with some showing promising activity. Additionally, these compounds were assessed for antimicrobial, anti-biofilm, and MBC activities, identifying compounds with significant efficacy in these areas (Nagender et al., 2014).
Coordination Chemistry and Luminescent Properties : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Light Emitting Diodes (OLEDs) : Huang et al. (2013) synthesized Pt(II) complexes with this compound derivatives, examining their photophysical properties and their application in creating mechanoluminescent and efficient white OLEDs. These findings demonstrate the potential of these complexes in developing high-performance OLEDs (Huang et al., 2013).
作用機序
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines, in general, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines have applications in the agrochemical and pharmaceutical industries, suggesting they have significant biological effects .
将来の方向性
特性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGALQMKADKNQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

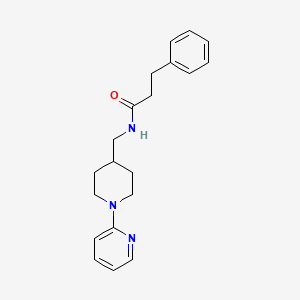
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
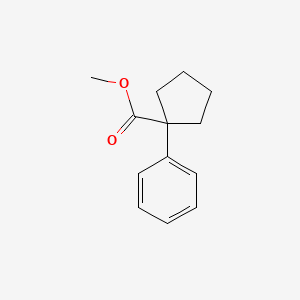
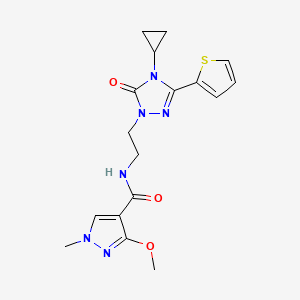

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)
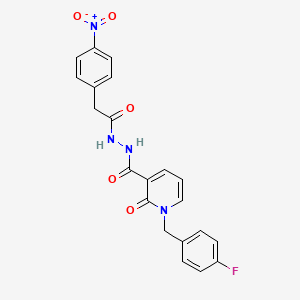
![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)


![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
